Cas no 83805-11-2 (Falecalcitriol)

Falecalcitriol 化学的及び物理的性質
名前と識別子
-
- Falecalcitriol
- (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-Methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- calcitriol hexafluoride
- Flocalcitriol
- Fulstan
- Hornel
- Hornel,Fulstan
- Ro 23-4194
- ST-630
- (1R,4S,5Z)-4-Methylene-5-[(2E)-2-[1-[(1R)-6,6,6-trifluoro-5-hydroxy-1-methyl-5-(trifluoromethyl)hexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol (ACI)
- 9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol, 26,26,26,27,27,27-hexafluoro-, (1α,3β,5Z,7E)- (9CI)
- (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol
- 26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3
- F6-1α,25-Dihydroxyvitamin D3
- Flocacitriol
- Flocalcitrol
- ST 630
- LMST03020089
- CHEMBL2106158
- Hexafluorocalcitriol
- UNII-G70A8514T8
- SCHEMBL3754
- CS-0801
- FALECALCITORIOL [JAN]
- DTXSID601027560
- F84840
- FALECALCITRIOL [MART.]
- MS-29711
- Hornel, Fulstan
- (5Z,7E)-(1S,3R)-26,26,26,27,27,27-hexafluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3,25-triol
- FALECALCITRIOL [JAN]
- HY-32342
- 26,26,26,27,27,27-hexafluoro-1alpha,25-dihydroxyvitamin D3 / 26,26,26,27,27,27-hexafluoro-1alpha,25-dihydroxycholecalciferol
- G70A8514T8
- D01662
- Falecalcitol
- Hornel (TN)
- F6VD3
- (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol
- FALECALCITRIOL [WHO-DD]
- AKOS025312291
- F6-1alpha,25(OH)2D3
- (1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-7a-methyl-1-((R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
- Horner
- GTPL2781
- 9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol, 26,26,26,27,27,27-hexafluoro-, (1-alpha,3-beta,5Z,7E)-
- Falecalcitoriol
- Q5431843
- (+)-(5Z,7E)-26,26,26,27,27,27-HEXAFLUORO-9,10-SECOCHOLESTA-5,7,10(19)-TRIENE-1.ALPHA.,3.BETA.,25-TRIOL
- (1S,3R,5Z)-5-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- DSC-103
- Falecalcitriol (JAN/INN)
- SCHEMBL15263837
- Falecalcitriol [INN]
- 83805-11-2
- Ro-23-4194
- BRD-K08251020-001-01-0
- RO234194
- ST630
-
- MDL: MFCD00870595
- インチ: 1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1
- InChIKey: XPYGGHVSFMUHLH-UUSULHAXSA-N
- ほほえんだ: C[C@@]12[C@@H]([C@H](C)CCCC(O)(C(F)(F)F)C(F)(F)F)CC[C@H]1/C(/CCC2)=C/C=C1/C[C@@H](O)C[C@H](O)C/1=C
計算された属性
- せいみつぶんしりょう: 524.27300
- どういたいしつりょう: 524.27251404g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 36
- 回転可能化学結合数: 8
- 複雑さ: 860
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 60.7Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 576.9±50.0 °C at 760 mmHg
- フラッシュポイント: 302.7±30.1 °C
- PSA: 60.69000
- LogP: 6.78950
- じょうきあつ: 0.0±3.6 mmHg at 25°C
Falecalcitriol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:4°C, protect from light, stored under nitrogen
Falecalcitriol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A381559-1mg |
(1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-7a-Methyl-1-((R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol |
83805-11-2 | 98% | 1mg |
$431.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1256195-1mg |
FALECALCITRIOL |
83805-11-2 | 95% | 1mg |
$460 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F877141-1mg |
Falecalcitriol |
83805-11-2 | ≥99% | 1mg |
¥11,662.00 | 2022-01-13 | |
ChemScence | CS-0801-1mg |
Falecalcitriol |
83805-11-2 | 95.09% | 1mg |
$1056.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1256195-1mg |
FALECALCITRIOL |
83805-11-2 | 95% | 1mg |
$505 | 2025-02-21 | |
1PlusChem | 1P00G2XC-10mg |
FALECALCITRIOL |
83805-11-2 | 95% | 10mg |
$2244.00 | 2023-12-16 | |
eNovation Chemicals LLC | Y1256195-5mg |
FALECALCITRIOL |
83805-11-2 | 95% | 5mg |
$1465 | 2025-02-21 | |
eNovation Chemicals LLC | Y1256195-5mg |
FALECALCITRIOL |
83805-11-2 | 95% | 5mg |
$1330 | 2024-06-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028912-1mg |
Falecalcitriol,98% |
83805-11-2 | 98% | 1mg |
¥16499 | 2024-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F25160-1mg |
Falecalcitriol |
83805-11-2 | 95% | 1mg |
¥8182.0 | 2023-09-07 |
Falecalcitriol 合成方法
ごうせいかいろ 1
2.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran
3.1 Catalysts: Hydrochloric acid Solvents: Water
ごうせいかいろ 2
2.1 Reagents: Potassium hydroxide Solvents: Methanol
3.1 Reagents: Sodium hydride
3.2 -
4.1 Reagents: Tributylstannane Solvents: Toluene
5.1 Reagents: Methanesulfonic acid Solvents: Methanol
ごうせいかいろ 3
1.2 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Dichloromethane
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
3.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran
4.1 Solvents: Pyridine
5.1 Reagents: Diisopropylethylamine Solvents: Chloroform
6.1 Reagents: Potassium hydroxide Solvents: Methanol
7.1 Reagents: Sodium hydride
7.2 -
8.1 Reagents: Tributylstannane Solvents: Toluene
9.1 Reagents: Methanesulfonic acid Solvents: Methanol
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
2.1 Reagents: Methanesulfonic acid Solvents: Methanol
ごうせいかいろ 7
2.1 Solvents: Pyridine
3.1 Reagents: Diisopropylethylamine Solvents: Chloroform
4.1 Reagents: Potassium hydroxide Solvents: Methanol
5.1 Reagents: Sodium hydride
5.2 -
6.1 Reagents: Tributylstannane Solvents: Toluene
7.1 Reagents: Methanesulfonic acid Solvents: Methanol
ごうせいかいろ 8
1.2 -
2.1 Reagents: Tributylstannane Solvents: Toluene
3.1 Reagents: Methanesulfonic acid Solvents: Methanol
ごうせいかいろ 9
2.1 Reagents: Sodium hydride
2.2 -
3.1 Reagents: Tributylstannane Solvents: Toluene
4.1 Reagents: Methanesulfonic acid Solvents: Methanol
ごうせいかいろ 10
2.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran
3.1 Solvents: Pyridine
4.1 Reagents: Diisopropylethylamine Solvents: Chloroform
5.1 Reagents: Potassium hydroxide Solvents: Methanol
6.1 Reagents: Sodium hydride
6.2 -
7.1 Reagents: Tributylstannane Solvents: Toluene
8.1 Reagents: Methanesulfonic acid Solvents: Methanol
ごうせいかいろ 11
2.1 Catalysts: Hydrochloric acid Solvents: Water
ごうせいかいろ 12
2.1 Reagents: Diisopropylethylamine Solvents: Chloroform
3.1 Reagents: Potassium hydroxide Solvents: Methanol
4.1 Reagents: Sodium hydride
4.2 -
5.1 Reagents: Tributylstannane Solvents: Toluene
6.1 Reagents: Methanesulfonic acid Solvents: Methanol
Falecalcitriol Raw materials
- (1α,3β,5Z,7E)- 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-Secochola-5,7,10(19)-trien-23-one
- (1α,3β,5Z,7E)-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-26,26,26,27,27,27-hexafluoro-25-hydroxy-9,10-Secocholesta-5,7,10(19)-trien-23-one
- (1α,3β,5Z,7E,23R)-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-26,26,26,27,27,27-hexafluoro-25-(methoxymethoxy)-9,10-Secocholesta-5,7,10(19)-trien-23-ol-S-methyl carbonodithioate
- (1α,3β,5Z,7E,23R)-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-26,26,26,27,27,27-hexafluoro-9,10-Secocholesta-5,7,10(19)-triene-23,25-diol-23-acetate
- 9,10-Secocholesta-5,7,10(19)-trien-23-ol, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-26,26,26,27,27,27-hexafluoro-25-(methoxymethoxy)-, (1α,3β,5Z,7E,23R)-
- (1α,3β,5Z,7E,23R)-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-26,26,26,27,27,27-hexafluoro-25-(methoxymethoxy)-9,10-Secocholesta-5,7,10(19)-trien-23-ol-acetate
- 143884-26-8
- Benzene, [[4,4,4-trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)butyl]sulfonyl]-
- 163392-53-8
Falecalcitriol Preparation Products
Falecalcitriol 関連文献
-
Daisuke Sawada,Shinji Kakuda,Akiko Takeuchi,Fumihiro Kawagoe,Midori Takimoto-Kamimura,Atsushi Kittaka Org. Biomol. Chem. 2018 16 2448
Falecalcitriolに関する追加情報
Falecalcitriol: A Comprehensive Overview
Falecalcitriol, identified by the CAS number 83805-11-2, is a synthetic analog of vitamin D that has garnered significant attention in the field of nephrology and endocrinology. This compound, also known as FG-2645, is primarily investigated for its potential therapeutic benefits in managing mineral metabolism disorders, particularly in patients with chronic kidney disease (CKD). The molecule's unique structure and mechanism of action make it a promising candidate for addressing the complexities of vitamin D deficiency and its associated complications.
The development of Falecalcitriol stems from the need for a more effective and safer alternative to traditional vitamin D analogs. Unlike calcitriol, which is the active form of vitamin D, Falecalcitriol exhibits a distinct pharmacokinetic profile that allows for once-weekly administration. This feature enhances patient compliance and simplifies treatment regimens, making it an attractive option for long-term management of mineral metabolism disorders.
Recent studies have highlighted the role of Falecalcitriol in modulating fibroblast growth factor 23 (FGF-23) levels, a key regulator of phosphate metabolism. Elevated FGF-23 levels are commonly observed in CKD patients and are associated with cardiovascular morbidity and mortality. By targeting this pathway, Falecalcitriol not only addresses hyperphosphatemia but also potentially reduces the cardiovascular risks associated with chronic kidney disease.
The molecular structure of CAS No 83805-11-2 is characterized by its unique side-chain modification, which confers enhanced stability and bioavailability. This structural innovation allows the compound to exert its effects without causing hypercalcemia, a common side effect of other vitamin D analogs. Clinical trials have demonstrated that Falecalcitriol effectively lowers serum phosphate levels while maintaining calcium homeostasis, making it a safer option for patients with advanced CKD.
In addition to its direct effects on mineral metabolism, emerging research suggests that Falecalcitriol may also possess anti-inflammatory properties. Chronic inflammation is a prevalent condition in CKD patients and contributes to the progression of renal damage. By reducing inflammatory markers, this compound could offer a dual benefit in both managing mineral disorders and attenuating the inflammatory response.
The pharmacokinetics of CAS No 83805-11-2 have been extensively studied, revealing a favorable profile with minimal systemic exposure. This characteristic minimizes the risk of adverse effects and allows for consistent therapeutic outcomes. Furthermore, the compound's once-weekly dosing regimen aligns with current treatment guidelines, which emphasize convenience and adherence in chronic disease management.
Recent clinical trials have focused on evaluating the long-term safety and efficacy of Falecalcitriol strong> in diverse patient populations. These studies have demonstrated sustained reductions in serum phosphate levels over extended periods, reinforcing its role as a valuable therapeutic option. Additionally, ongoing research is exploring the potential use of this compound in other conditions characterized by abnormal mineral metabolism, such as certain forms of osteoporosis.
In conclusion, Falecalcitriol strong>, or CAS No 83805-11-2, represents a significant advancement in the management of mineral metabolism disorders associated with chronic kidney disease. Its unique mechanism of action, favorable pharmacokinetic profile, and potential for reducing cardiovascular risks make it a promising therapeutic agent. As research continues to uncover new applications and refine its use, this compound is poised to play an increasingly important role in the treatment landscape of nephrology.
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